Methyl {[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate
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Overview
Description
METHYL 2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is a complex organic compound that features a benzofuran structure. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through palladium-catalyzed coupling reactions, followed by esterification to introduce the methyl acetate group . The reaction conditions often require the use of copper-mediated and palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of such compounds generally involves large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Frequently employs halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
METHYL 2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-benzofuran-3-carbaldehyde
- 3-Methylbenzofuran
Uniqueness
METHYL 2-{[3-(1-BENZOFURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C20H14O6 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
methyl 2-[[3-(1-benzofuran-2-carbonyl)-1-benzofuran-5-yl]oxy]acetate |
InChI |
InChI=1S/C20H14O6/c1-23-19(21)11-24-13-6-7-17-14(9-13)15(10-25-17)20(22)18-8-12-4-2-3-5-16(12)26-18/h2-10H,11H2,1H3 |
InChI Key |
FNQRHNVSCWAFIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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